molecular formula C12H22N4O2 B14900316 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol

2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol

Cat. No.: B14900316
M. Wt: 254.33 g/mol
InChI Key: BYIZSBHLNUEZSV-UHFFFAOYSA-N
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Description

2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol is a complex organic compound that features a piperazine ring substituted with a 1,2,4-oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol typically involves multiple steps. One common method involves the reaction of a piperazine derivative with a 1,2,4-oxadiazole precursor under controlled conditions. The reaction conditions often include the use of solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the formation of the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.

    Piperazine Derivatives: Compounds with a piperazine ring are often studied for their pharmacological properties.

Uniqueness

What sets 2-(4-((3-Propyl-1,2,4-oxadiazol-5-yl)methyl)piperazin-1-yl)ethan-1-ol apart is its unique combination of the oxadiazole and piperazine moieties. This combination enhances its potential biological activities and makes it a valuable compound for further research .

Properties

Molecular Formula

C12H22N4O2

Molecular Weight

254.33 g/mol

IUPAC Name

2-[4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]ethanol

InChI

InChI=1S/C12H22N4O2/c1-2-3-11-13-12(18-14-11)10-16-6-4-15(5-7-16)8-9-17/h17H,2-10H2,1H3

InChI Key

BYIZSBHLNUEZSV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)CN2CCN(CC2)CCO

Origin of Product

United States

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